molecular formula C16H17BrN2O2 B299486 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide

5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide

Cat. No. B299486
M. Wt: 349.22 g/mol
InChI Key: VGKJXEDHUSIEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide, also known as BDPEN, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide has been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+), an important molecule involved in cellular metabolism. By inhibiting NAMPT, 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide disrupts the production of NAD+ and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide has also been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models, suggesting its potential use in the treatment of type 2 diabetes. 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide in lab experiments is its specificity for NAMPT, which allows for targeted inhibition of this enzyme. However, one limitation of 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide is its relatively low potency compared to other NAMPT inhibitors, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide. One area of research could focus on improving the potency of 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide and developing more effective NAMPT inhibitors. Another area of research could focus on exploring the potential use of 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide in the treatment of neurodegenerative diseases. Additionally, further research could be done to explore the anti-inflammatory effects of 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide can be synthesized using a multistep process involving the reaction of 5-bromo-2-chloronicotinamide with 3,4-dimethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with ethylene oxide. The final product is then purified using column chromatography.

Scientific Research Applications

5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C16H17BrN2O2

Molecular Weight

349.22 g/mol

IUPAC Name

5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H17BrN2O2/c1-11-3-4-15(7-12(11)2)21-6-5-19-16(20)13-8-14(17)10-18-9-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,20)

InChI Key

VGKJXEDHUSIEBW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CN=C2)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CN=C2)Br)C

Origin of Product

United States

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